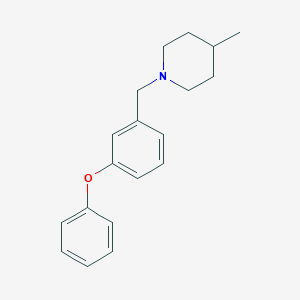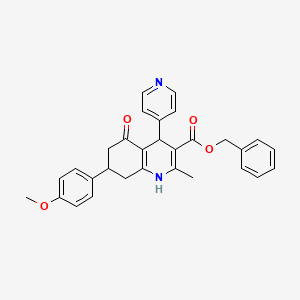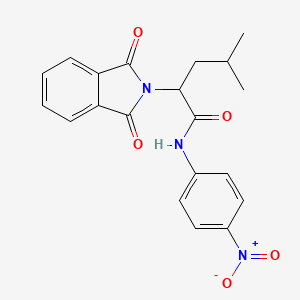
N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
作用机制
N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A exerts its effects by binding to and inhibiting the activity of various enzymes and proteins involved in signaling pathways and cellular processes. It has been shown to inhibit the activity of PI3K, Akt, mTOR, and ERK, which are key regulators of cell growth, proliferation, and survival. In addition, it can inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. By targeting these pathways, this compound A can modulate cellular processes and reduce inflammation, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. These effects make it a promising therapeutic agent for various diseases.
实验室实验的优点和局限性
N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further research and development. It has also been extensively studied in various preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to using this compound A in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions, and further studies are needed to optimize its use in different disease models.
未来方向
There are several future directions for research on N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A. One area of interest is its potential applications in combination therapy, where it can be used in combination with other drugs to enhance its efficacy and reduce side effects. Another area of interest is its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it can modulate neuronal signaling pathways and reduce inflammation. Furthermore, there is also potential for the development of analogs and derivatives of this compound A that can improve its potency and selectivity. These future directions hold promise for the continued research and development of this compound A as a therapeutic agent.
合成方法
N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can be synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzoyl chloride with cycloheptylamine to form N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, this compound. The synthesis of this compound A has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, this compound A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has potential applications in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, where it can modulate the immune response and reduce inflammation.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3S/c22-16-12-13-19(23)20(14-16)25(29(27,28)18-10-6-3-7-11-18)15-21(26)24-17-8-4-1-2-5-9-17/h3,6-7,10-14,17H,1-2,4-5,8-9,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBTHMIVQWKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5067297.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5067299.png)
![5-imino-2-phenyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)
![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067318.png)

![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5067335.png)

![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)

![1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride](/img/structure/B5067359.png)
![3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)

![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)